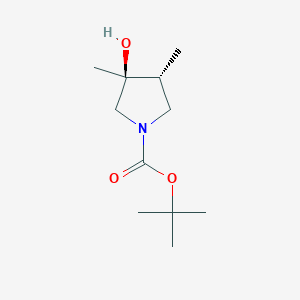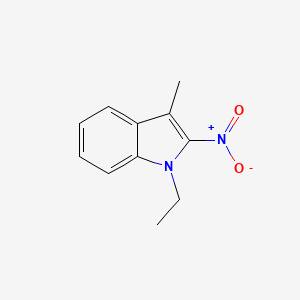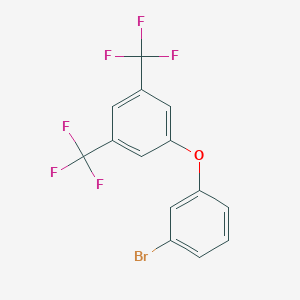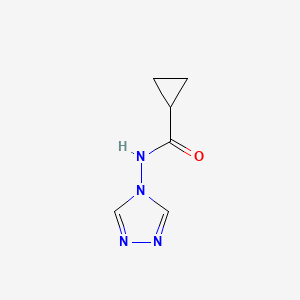
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide is a compound that features a triazole ring attached to a cyclopropane carboxamide group
準備方法
The synthesis of N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
化学反応の分析
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: It is used as a precursor for the synthesis of fungicides and pesticides that protect crops from various diseases and pests.
Materials Science: The compound is utilized in the development of coordination polymers and metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.
作用機序
The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The triazole ring’s ability to coordinate with metal ions also plays a crucial role in its activity in materials science applications .
類似化合物との比較
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide can be compared with other triazole-containing compounds such as:
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: This compound is used in the synthesis of coordination polymers and has applications in luminescent sensing and catalysis.
N-(4H-1,2,4-Triazol-4-yl)octanamide: This compound is investigated for its corrosion inhibition properties and is used in protecting metals from acidic environments.
The uniqueness of this compound lies in its cyclopropane carboxamide group, which imparts distinct chemical and physical properties compared to other triazole derivatives.
特性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
N-(1,2,4-triazol-4-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C6H8N4O/c11-6(5-1-2-5)9-10-3-7-8-4-10/h3-5H,1-2H2,(H,9,11) |
InChIキー |
BUBGNEUAGANYPC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NN2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


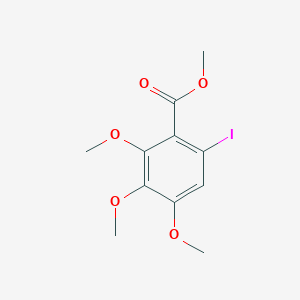
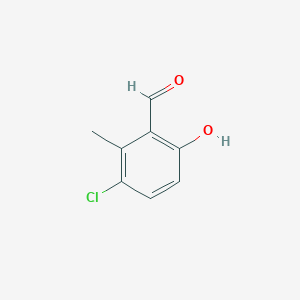
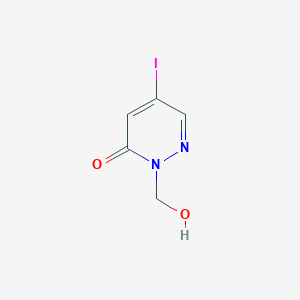
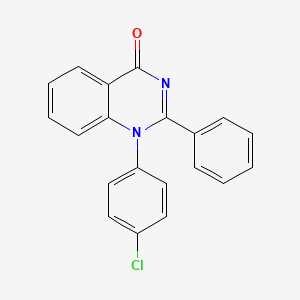
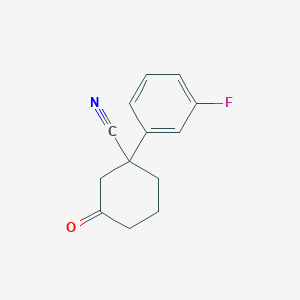
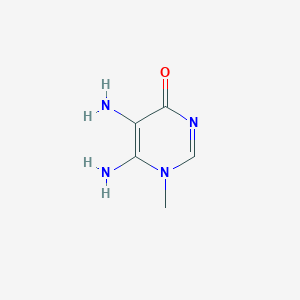

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
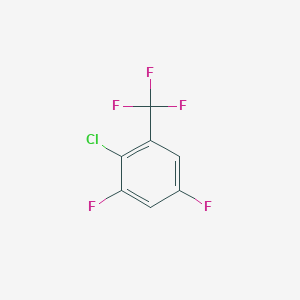
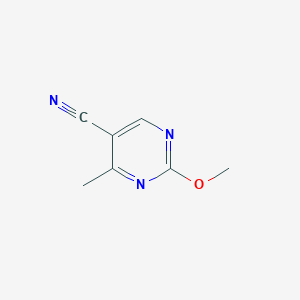
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
